molecular formula C15H19NO4 B194327 N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide CAS No. 28197-66-2

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Cat. No. B194327
CAS RN: 28197-66-2
M. Wt: 277.31 g/mol
InChI Key: MFGKLROXINRXIU-UHFFFAOYSA-N
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Description

“N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide” is a chemical compound with the molecular formula C15H19NO4 . It has a molecular weight of 277.31 g/mol . This compound is also known by other names such as “3’-ACETYL-4’-(2,3-EPOXYPROPOXY)-BUTYRANILIDE” and "ACEBUTOLOL HYDROCHLORIDE IMPURITY A" .


Molecular Structure Analysis

The IUPAC name for this compound is "N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide" . The InChI string is "InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)" . The Canonical SMILES representation is "CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C" .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide has been studied for its synthetic routes and chemical properties. For instance, Naixing Wang and Xinliang Tang (2009) achieved an efficient synthesis of the related compound (R)-N-(3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl) butanamide with high enantioselectivity using cheap starting materials and an enantiopure chiral reagent (Wang & Tang, 2009). Similarly, A. A. Harb, A. Hussein, and I. Mousa (2006) explored the synthetic potential of acetoacetanilides in heterocyclic synthesis, particularly focusing on the expeditious synthesis of thienopyridines and other fused derivatives, demonstrating the chemical versatility of compounds related to N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide (Harb, Hussein, & Mousa, 2006).

Biomedical Applications

  • N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide and its derivatives have shown promise in various biomedical applications. H. Raza and colleagues (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and found them to have significant inhibitory potential against mushroom tyrosinase, indicating their potential as depigmentation agents with minimal side effects (Raza et al., 2019). Additionally, N. Mathew et al. (2015) synthesized various N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives and evaluated them as α-amylase inhibitors, finding significant activity comparable to standard references (Mathew et al., 2015).

Analytical and Material Science Applications

  • In the realm of analytical chemistry, M. Pospíšilová, A. Kavalírová, and M. Polášek (2005) developed a new isotachophoresis method for assaying acebutolol (N-{3-acetyl-4-[(2-hydroxy-3-(isopropylamino)propoxy]phenyl} butanamide), showcasing its applications in quality control of pharmaceuticals (Pospíšilová, Kavalírová, & Polášek, 2005). Moreover, M. Jotani and colleagues (2009) studied the crystal structure of a related compound, N-(3,4-Dichlorophenyl)-3-oxobutanamide, which is crucial for understanding the molecular interactions and stability of such compounds, potentially guiding the design of new materials (Jotani, Jasinski, Baldaniya, & Butcher, 2009).

properties

IUPAC Name

N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGKLROXINRXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865420
Record name N-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

CAS RN

28197-66-2
Record name N-[3-Acetyl-4-(2-oxiranylmethoxy)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28197-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028197662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-acetyl-4-(oxiranylmethoxy)phenyl]butyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(3-ACETYL-4-(OXIRAN-2-YLMETHOXY)PHENYL)BUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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